(2-Pyridin-2-yl-ethylsulfanyl)-acetic acid (2-Pyridin-2-yl-ethylsulfanyl)-acetic acid
Brand Name: Vulcanchem
CAS No.: 22701-42-4
VCID: VC6096428
InChI: InChI=1S/C9H11NO2S/c11-9(12)7-13-6-4-8-3-1-2-5-10-8/h1-3,5H,4,6-7H2,(H,11,12)
SMILES: C1=CC=NC(=C1)CCSCC(=O)O
Molecular Formula: C9H11NO2S
Molecular Weight: 197.25

(2-Pyridin-2-yl-ethylsulfanyl)-acetic acid

CAS No.: 22701-42-4

Cat. No.: VC6096428

Molecular Formula: C9H11NO2S

Molecular Weight: 197.25

* For research use only. Not for human or veterinary use.

(2-Pyridin-2-yl-ethylsulfanyl)-acetic acid - 22701-42-4

Specification

CAS No. 22701-42-4
Molecular Formula C9H11NO2S
Molecular Weight 197.25
IUPAC Name 2-(2-pyridin-2-ylethylsulfanyl)acetic acid
Standard InChI InChI=1S/C9H11NO2S/c11-9(12)7-13-6-4-8-3-1-2-5-10-8/h1-3,5H,4,6-7H2,(H,11,12)
Standard InChI Key AXZGRWHZPFHEOQ-UHFFFAOYSA-N
SMILES C1=CC=NC(=C1)CCSCC(=O)O

Introduction

Structural and Molecular Characteristics

Molecular Formula and Weight

The molecular formula of (2-pyridin-2-yl-ethylsulfanyl)-acetic acid is C₉H₁₁NO₂S, with a molecular weight of 209.26 g/mol . Comparative data for structurally related compounds, such as (pyridin-2-ylsulfanyl)-acetic acid (CAS 10002-29-6, C₇H₇NO₂S), highlight the impact of the ethyl spacer on molecular properties .

Table 1: Comparative Molecular Properties

Property(2-Pyridin-2-yl-ethylsulfanyl)-Acetic Acid(Pyridin-2-ylsulfanyl)-Acetic Acid
CAS Number22701-42-4 10002-29-6
Molecular FormulaC₉H₁₁NO₂SC₇H₇NO₂S
Molecular Weight (g/mol)209.26185.20
Key Structural FeatureEthylsulfanyl linkerDirect sulfanyl linkage

Spectroscopic Data

While experimental spectral data for (2-pyridin-2-yl-ethylsulfanyl)-acetic acid are not explicitly reported in the literature, analogs such as (pyridin-2-ylsulfanyl)-acetic acid provide reference insights :

  • ¹H NMR: Pyridine protons resonate at δ 8.3–7.2 ppm, sulfanyl methylene groups at δ 3.8–3.5 ppm, and carboxylic acid protons at δ 12–10 ppm (broad).

  • IR: Strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and 2550 cm⁻¹ (S-H stretch, if present).

Synthesis and Chemical Reactivity

Synthetic Routes

  • Thiol-Ene Reaction: Coupling 2-vinylpyridine with mercaptoacetic acid.

  • Nucleophilic Substitution: Reacting 2-(bromoethyl)pyridine with thioglycolic acid.

Table 2: Hypothetical Synthesis Pathway

StepReaction TypeReagents/ConditionsExpected Intermediate
1Thiol-ene addition2-Vinylpyridine, thioglycolic acid, AIBN, 70°C2-(Pyridin-2-yl-ethylsulfanyl)-acetic acid
2Acidic workupHCl, H₂OPurification via crystallization

Reactivity Profile

  • Carboxylic Acid Derivatives: Forms esters, amides, and anhydrides. For instance, reaction with HATU/DMF facilitates amide bond formation .

  • Sulfur-Based Reactions: The sulfanyl group participates in oxidation (to sulfoxides/sulfones) and alkylation reactions.

  • Coordination Chemistry: The pyridine nitrogen can act as a ligand for transition metals (e.g., Cu²⁺, Fe³⁺), enabling metal-organic framework (MOF) synthesis .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator